This compound belongs to a class of heterocyclic compounds known as indazoles, which are bicyclic structures containing a fused benzene and pyrazole ring. Indazoles and their derivatives have been extensively studied for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. The synthesis of 5-iodo-1H-indazole-3-carboxylic acid often involves various methods that utilize indole or its derivatives as starting materials .
The synthesis of 5-iodo-1H-indazole-3-carboxylic acid can be achieved through several methods, primarily involving the functionalization of indole derivatives. One notable method includes the nitrosation of indoles followed by cyclization processes.
The molecular structure of 5-iodo-1H-indazole-3-carboxylic acid features:
5-Iodo-1H-indazole-3-carboxylic acid participates in various chemical reactions typical for indazole derivatives:
Studies have shown that modifications at the 5-position can significantly alter biological activity, suggesting that iodine's presence may enhance interactions with target proteins .
The physical and chemical properties of 5-iodo-1H-indazole-3-carboxylic acid include:
Handling precautions should be observed due to potential toxicity associated with iodine-containing compounds.
5-Iodo-1H-indazole-3-carboxylic acid has several scientific applications:
5-Iodo-1H-indazole-3-carboxylic acid is the standardized IUPAC name for this heterocyclic compound, reflecting its core indazole structure substituted with iodine at the 5-position and a carboxylic acid group at the 3-position. The numbering follows the convention where the indazole nitrogen atoms occupy positions 1 and 2, with the carboxylic acid attached to the carbon at position 3. The iodine substituent is located on the fused benzene ring at carbon 5. This compound is systematically referenced under CAS Registry Number 1077-97-0, a unique identifier essential for unambiguous chemical tracking across databases and regulatory frameworks [1] [4].
Alternative designations observed in chemical literature and commercial catalogs include:
The multiplicity of synonyms arises from differing tautomeric representations (1H vs. 2H) and naming conventions prioritizing functional group or substituent position [3] [7] [4]. These variants are crucial for comprehensive database searches and patent literature reviews.
Table 1: Official Identifiers and Common Synonyms
Identifier Type | Value |
---|---|
IUPAC Name | 5-Iodo-1H-indazole-3-carboxylic acid |
CAS Registry Number | 1077-97-0 |
Common Synonyms | 5-Iodo-3-(1H)indazole carboxylic acid; 3-Carboxy-5-iodo-1H-indazole; 5-Iodo-1(2)H-indazole-3-carboxylic acid; 5-Iod-3-carboxy-indazol |
MDL Number | MFCD05663985 |
PubChem CID | 21813550 |
The molecular formula of this compound, C₈H₅IN₂O₂, confirms the presence of eight carbon atoms, five hydrogen atoms, one iodine atom, two nitrogen atoms, and two oxygen atoms. This stoichiometry is consistent across analytical characterizations from multiple commercial and research sources [1] [7] [9]. The molecular weight, calculated as 288.04 g/mol, is derived from atomic masses: Carbon (12.01 × 8), Hydrogen (1.008 × 5), Iodine (126.90), Nitrogen (14.01 × 2), and Oxygen (16.00 × 2). This value is corroborated by high-resolution mass spectrometry, with the exact mass reported as 287.939575 g/mol [4] [5].
The elemental composition underpins the compound's physicochemical behavior, including solubility characteristics and fragmentation patterns in mass spectrometry. The significant mass contribution of iodine (44% of total molecular weight) facilitates detection in mass spectrometric analyses, with characteristic isotope patterns due to iodine's monoisotopic nature. The molecular formula also indicates potential sites for derivatization—the carboxylic acid for esterification/amidation and the iodinated aromatic ring for metal-catalyzed cross-coupling reactions, which are exploited in its applications as a synthetic intermediate [1] [4].
Although single-crystal X-ray diffraction (XRD) data for 5-iodo-1H-indazole-3-carboxylic acid is not explicitly detailed in the available literature, its solid-state properties include a density of 2.2±0.1 g/cm³ and a melting point range of 274–276°C [4] [8]. The high melting point suggests strong intermolecular interactions, likely through hydrogen bonding involving the carboxylic acid and indazole nitrogen moieties. The compound presents as a brown crystalline powder under ambient conditions, requiring storage at 0–8°C for long-term stability [1] [7] [9].
Spectroscopic characterization, while not fully reported, can be inferred from structural analogs and computational predictions:
Table 2: Experimental and Predicted Structural Properties
Property | Value | Method/Notes |
---|---|---|
Appearance | Brown crystalline powder | Visual observation |
Melting Point | 274–276°C | Experimental (capillary) [8] |
Density | 2.2 ± 0.1 g/cm³ | Estimated/computational [4] |
Boiling Point | 512.1 ± 30.0 °C | Predicted (at 760 mmHg) [4] |
Flash Point | 263.5 ± 24.6 °C | Predicted [4] |
LogP | 2.33 | Calculated partition coefficient [4] |
Refractive Index | 1.820 | Estimated [4] |
The indazole core exhibits prototropic tautomerism, allowing equilibrium between 1H-indazole (proton on N1) and 2H-indazole (proton on N2) forms. Computational and spectroscopic studies indicate the 1H-tautomer predominates in the solid state and solution due to greater thermodynamic stability. This preference arises from the alignment of the N-H bond with the carboxylic acid group, facilitating intramolecular hydrogen bonding and resonance stabilization [5] [7]. The compound's SMILES notation (C1=CC2=C(C=C1I)C(=NN2)C(=O)O) explicitly represents the 1H-tautomer, consistent with crystallographic observations of analogous indazoles [5].
Protonation states vary with pH:
The pKa values governing these transitions are estimated at pKa1 ≈ 4.2 (carboxylic acid) and pKa2 ≈ 8.5 (indazole N-H), though experimental determinations are absent in the literature. The tautomeric and ionization equilibria significantly influence solubility, crystallinity, and reactivity, particularly in pharmaceutical synthesis where salt formation optimizes bioavailability of derived compounds [4] [5].
Table 3: Predicted FT-IR Spectral Assignments
Wavenumber (cm⁻¹) | Assignment | Intensity |
---|---|---|
2500-3300 | O-H stretch (carboxylic acid, dimeric) | Broad, strong |
1680-1725 | C=O stretch (carboxylic acid) | Strong |
1500-1620 | Aromatic C=C stretching | Medium |
1400-1480 | C-N stretching, N-H bending | Medium |
1200-1300 | C-O stretching, O-H bending | Strong |
500-660 | C-I stretching | Weak-medium |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8